Cas no 25654-52-8 ((S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid)

(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid is a chiral azetidine derivative commonly employed as a key intermediate in pharmaceutical synthesis and peptide chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances stability while allowing selective deprotection under mild conditions. Its rigid azetidine ring structure contributes to conformational constraint, making it valuable in the design of bioactive molecules. The carboxylic acid functionality enables further derivatization, facilitating its use in coupling reactions. This high-purity building block is particularly useful in medicinal chemistry for developing protease inhibitors and other therapeutics. Its stereochemical integrity ensures consistent performance in enantioselective applications.
(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid structure
25654-52-8 structure
Product Name:(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid
CAS No:25654-52-8
MF:C12H13NO4
MW:235.235923528671
MDL:MFCD09954924
CID:913944
PubChem ID:12088656
Update Time:2025-05-19

(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Azetidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)-
    • (2S)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid
    • (2S)-1-phenylmethoxycarbonylazetidine-2-carboxylate
    • (S)-1-Cbz-2-azetidinecarboxylic acid
    • (2S)-1-[(BENZYLOXY)CARBONYL]AZETIDINE-2-CARBOXYLIC ACID
    • (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
    • (s)-n-cbz-azetidine-2-carboxylic acid
    • (2S)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
    • A1-40096
    • IUWBMOQXJOJWBF-JTQLQIEISA-N
    • 25654-52-8
    • DB-361987
    • N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid
    • (S)-Azetidine-1,2-dicarboxylic acid 1-benzyl ester
    • MFCD09954924
    • CS-0287469
    • EN300-6510271
    • AT21484
    • N-Cbz-S-2-azetidinecarboxylic acid
    • SCHEMBL3134513
    • (S)-1-Cbz-2-azetidinecarboxylicacid
    • (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid
    • MDL: MFCD09954924
    • Inchi: 1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
    • InChI Key: IUWBMOQXJOJWBF-UHFFFAOYSA-N
    • SMILES: OC(C1N(C(OCC2C=CC=CC=2)=O)CC1)=O

Computed Properties

  • Exact Mass: 234.07666
  • Monoisotopic Mass: 235.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 69.67

(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid Security Information

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(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:25654-52-8)(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid
Order Number:A1220662
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:01
Price ($):174
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Additional information on (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid

Introduction to (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid (CAS No. 25654-52-8)

(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid, identified by its CAS number 25654-52-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral azetidine derivative has garnered considerable attention due to its structural uniqueness and potential applications in drug development, particularly in the synthesis of enantiomerically pure intermediates for therapeutic agents.

The compound features a central azetidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This framework is particularly valuable in medicinal chemistry because it can mimic the conformational flexibility of natural amino acids, making it a versatile scaffold for designing biologically active molecules. The presence of a benzyloxy carbonyl group at the 1-position and a carboxylic acid moiety at the 2-position further enhances its utility as a building block in peptide mimetics and other pharmacophores.

In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of peptides designed to retain or improve upon their biological activity while overcoming limitations such as poor oral bioavailability or protease susceptibility. The benzyloxy group in (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid provides a protective function, allowing for selective deprotection steps during synthetic protocols. This feature is particularly advantageous in multi-step syntheses where regioselectivity and enantioselectivity are critical.

The stereochemistry of this compound, specifically the (S)-configuration, is another key aspect that makes it valuable in pharmaceutical applications. Enantiopure compounds are often preferred in drug development because they can exhibit improved pharmacological properties compared to racemic mixtures. The (S)-configuration ensures that the compound retains specific interactions with biological targets, which can lead to enhanced efficacy and reduced side effects.

Recent studies have highlighted the utility of azetidine derivatives in the development of novel antibiotics and antiviral agents. The structural motif of azetidine has been shown to mimic natural amino acids such as proline, which is known for its ability to induce tight turns in peptide chains. This property makes (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid a promising candidate for designing antimicrobial agents that target bacterial cell wall synthesis or viral protease inhibition.

Moreover, the carboxylic acid group at the 2-position of the azetidine ring provides a site for further functionalization, enabling the attachment of various pharmacophoric groups through amide or ester linkages. This flexibility allows chemists to tailor the compound's properties for specific applications, such as targeted drug delivery or receptor binding studies.

The synthesis of (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid typically involves chiral resolution or asymmetric synthesis methods to ensure high enantiomeric purity. Advances in catalytic asymmetric reactions have made it possible to produce enantiomerically pure compounds more efficiently and cost-effectively. For instance, transition metal-catalyzed hydrogenation reactions or biocatalytic methods have been employed to achieve high yields of the desired (S)-configuration.

In conclusion, (S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid (CAS No. 25654-52-8) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features, including the azetidine ring and protective benzyloxy group, make it an excellent candidate for synthesizing peptidomimetics and other biologically active molecules. The growing body of research on azetidine derivatives underscores their potential in addressing unmet medical needs through innovative drug design strategies.

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Amadis Chemical Company Limited
(CAS:25654-52-8)(S)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic Acid
A1220662
Purity:99%
Quantity:1g
Price ($):174
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